molecular formula C8H8F2O B13186397 4-(Difluoromethyl)-2-methylphenol

4-(Difluoromethyl)-2-methylphenol

Cat. No.: B13186397
M. Wt: 158.14 g/mol
InChI Key: FRBKSDKRCOURDK-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methylphenol is an organic compound that belongs to the class of difluoromethylated phenols. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-methylphenol can be achieved through several methods. One common approach involves the difluoromethylation of 2-methylphenol (o-cresol) using difluoromethylating agents. For example, the reaction of 2-methylphenol with difluorocarbene generated in situ from difluoromethyltriphenylphosphonium bromide and a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-based catalysts, such as copper or silver complexes, has been explored to enhance the efficiency and selectivity of the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can lead to a variety of substituted phenol derivatives .

Scientific Research Applications

4-(Difluoromethyl)-2-methylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)-2-methylphenol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a difluoromethyl group and a methyl group on the phenol ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylphenol

InChI

InChI=1S/C8H8F2O/c1-5-4-6(8(9)10)2-3-7(5)11/h2-4,8,11H,1H3

InChI Key

FRBKSDKRCOURDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)F)O

Origin of Product

United States

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